Cas no 2411307-67-8 (2-chloro-N-[(2-{[cyclohexyl(methyl)amino]methyl}phenyl)methyl]acetamide)

2-Chloro-N-[(2-{[cyclohexyl(methyl)amino]methyl}phenyl)methyl]acetamide is a specialized organic compound featuring a chloroacetamide core functionalized with a cyclohexyl(methyl)aminomethylphenyl moiety. Its structure combines electrophilic reactivity at the chloroacetamide group with the steric and electronic influence of the substituted phenyl ring, making it a valuable intermediate in synthetic organic chemistry. The compound is particularly useful in the development of pharmacologically active molecules, agrochemicals, or custom ligands due to its ability to undergo nucleophilic substitution reactions. Its well-defined molecular architecture ensures precise reactivity, facilitating controlled derivatization for targeted applications in medicinal chemistry and material science. Proper handling under inert conditions is recommended due to its potential sensitivity.
2-chloro-N-[(2-{[cyclohexyl(methyl)amino]methyl}phenyl)methyl]acetamide structure
2411307-67-8 structure
Product name:2-chloro-N-[(2-{[cyclohexyl(methyl)amino]methyl}phenyl)methyl]acetamide
CAS No:2411307-67-8
MF:C17H25ClN2O
Molecular Weight:308.846203565598
CID:5684362
PubChem ID:146085837

2-chloro-N-[(2-{[cyclohexyl(methyl)amino]methyl}phenyl)methyl]acetamide 化学的及び物理的性質

名前と識別子

    • 2411307-67-8
    • EN300-26575844
    • 2-chloro-N-[(2-{[cyclohexyl(methyl)amino]methyl}phenyl)methyl]acetamide
    • インチ: 1S/C17H25ClN2O/c1-20(16-9-3-2-4-10-16)13-15-8-6-5-7-14(15)12-19-17(21)11-18/h5-8,16H,2-4,9-13H2,1H3,(H,19,21)
    • InChIKey: XDRDBIBNDDVSLB-UHFFFAOYSA-N
    • SMILES: ClCC(NCC1C=CC=CC=1CN(C)C1CCCCC1)=O

計算された属性

  • 精确分子量: 308.1655411g/mol
  • 同位素质量: 308.1655411g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 2
  • 重原子数量: 21
  • 回転可能化学結合数: 6
  • 複雑さ: 318
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 3.3
  • トポロジー分子極性表面積: 32.3Ų

2-chloro-N-[(2-{[cyclohexyl(methyl)amino]methyl}phenyl)methyl]acetamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-26575844-1.0g
2-chloro-N-[(2-{[cyclohexyl(methyl)amino]methyl}phenyl)methyl]acetamide
2411307-67-8 95.0%
1.0g
$0.0 2025-03-20
Enamine
EN300-26575844-1g
2411307-67-8
1g
$0.0 2023-09-14

2-chloro-N-[(2-{[cyclohexyl(methyl)amino]methyl}phenyl)methyl]acetamide 関連文献

2-chloro-N-[(2-{[cyclohexyl(methyl)amino]methyl}phenyl)methyl]acetamideに関する追加情報

Introduction to 2-chloro-N-[(2-{[cyclohexyl(methyl)amino]methyl}phenyl)methyl]acetamide (CAS No. 2411307-67-8)

2-chloro-N-[(2-{[cyclohexyl(methyl)amino]methyl}phenyl)methyl]acetamide, a compound with the chemical identifier CAS No. 2411307-67-8, represents a significant advancement in the field of pharmaceutical chemistry. This intricate molecular structure has garnered considerable attention due to its potential applications in drug development and medicinal chemistry. The compound's unique configuration, featuring a chloro-substituted acetamide core and a complex phenyl ring substituted with a cyclohexyl(methyl)amino group, positions it as a promising candidate for further exploration in synthetic chemistry and biological activity studies.

The molecular framework of 2-chloro-N-[(2-{[cyclohexyl(methyl)amino]methyl}phenyl)methyl]acetamide is characterized by its multifaceted substituents, which contribute to its distinct chemical properties. The presence of a chloro group at the 2-position of the acetamide moiety enhances its reactivity, making it a valuable intermediate in organic synthesis. Additionally, the phenyl ring, extended with a cyclohexyl(methyl)amino side chain, introduces steric and electronic effects that can influence its interactions with biological targets.

In recent years, there has been growing interest in developing novel compounds that exhibit potent biological activity while minimizing side effects. The structure of 2-chloro-N-[(2-{[cyclohexyl(methyl)amino]methyl}phenyl)methyl]acetamide aligns well with this objective, as its complex architecture suggests potential for selective binding to specific biological receptors. This has prompted researchers to investigate its pharmacological properties, particularly in the context of treating various diseases and disorders.

One of the most compelling aspects of this compound is its potential role in the development of new therapeutic agents. The combination of a chloro-substituted acetamide and a phenyl ring with an amino side chain creates a versatile scaffold that can be modified to enhance specific biological activities. For instance, modifications to the cyclohexyl(methyl)amino group could improve solubility or metabolic stability, while alterations to the phenyl ring might enhance binding affinity to target proteins.

Recent studies have highlighted the importance of understanding the structural-activity relationships (SAR) of such compounds. By systematically modifying different parts of the molecule, researchers can gain insights into how specific structural features contribute to biological activity. This approach has been instrumental in optimizing drug candidates for clinical use. In the case of 2-chloro-N-[(2-{[cyclohexyl(methyl)amino]methyl}phenyl)methyl]acetamide, ongoing research aims to elucidate these relationships, paving the way for more effective drug design strategies.

The synthesis of this compound presents both challenges and opportunities for chemists. The complex nature of its structure requires precise synthetic methodologies to ensure high yield and purity. Advanced techniques such as palladium-catalyzed cross-coupling reactions and multi-step synthetic routes have been employed to construct the desired molecular framework. These efforts not only demonstrate the synthetic prowess of modern chemistry but also contribute to the broader toolkit available for drug development.

Beyond its synthetic significance, 2-chloro-N-[(2-{[cyclohexyl(methyl)amino]methyl}phenyl)methyl]acetamide has shown promise in preliminary biological assays. Early studies suggest that it may exhibit inhibitory activity against certain enzymes and receptors involved in disease pathways. For example, its molecular configuration might allow it to interfere with key signaling cascades or modulate protein-protein interactions relevant to conditions such as inflammation or neurodegeneration.

The potential therapeutic applications of this compound are vast, encompassing areas such as oncology, immunology, and central nervous system disorders. By targeting specific disease mechanisms at a molecular level, it could offer novel treatment options for patients suffering from challenging conditions. Furthermore, its unique structure may serve as a foundation for developing next-generation drugs with improved efficacy and safety profiles.

In conclusion, 2-chloro-N-[(2-{[cyclohexyl(methyl)amino]methyl}phenyl)methyl]acetamide (CAS No. 2411307-67-8) stands out as a promising entity in pharmaceutical research. Its intricate molecular design offers numerous possibilities for further exploration in both synthetic chemistry and drug discovery. As scientists continue to unravel its potential benefits and optimize its properties, this compound is poised to make significant contributions to modern medicine.

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